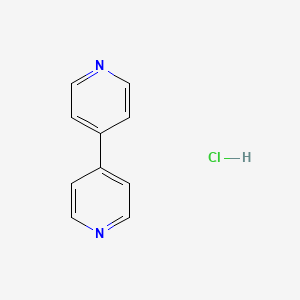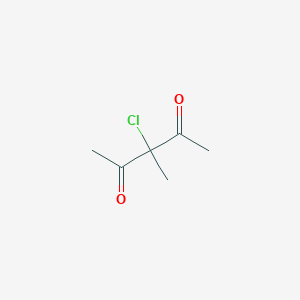
3-Chloro-3-methylpentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-methylpentane-2,4-dione is an organic compound with the molecular formula C6H9ClO2. It is a derivative of pentanedione, where a chlorine atom and a methyl group are substituted at the third carbon position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-3-methylpentane-2,4-dione can be synthesized through several methods. One common approach involves the chlorination of 3-methyl-2,4-pentanedione. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-methylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-methylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism by which 3-Chloro-3-methylpentane-2,4-dione exerts its effects involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the carbonyl groups make it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles, and in electrophilic addition reactions due to the presence of the carbonyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2,4-pentanedione: Similar in structure but lacks the methyl group at the third position.
3-Methyl-2,4-pentanedione: Similar but without the chlorine atom.
2,4-Pentanedione: The parent compound without any substitutions.
Uniqueness
3-Chloro-3-methylpentane-2,4-dione is unique due to the presence of both a chlorine atom and a methyl group at the third carbon position. This dual substitution imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
26074-25-9 |
|---|---|
Molekularformel |
C6H9ClO2 |
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
3-chloro-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C6H9ClO2/c1-4(8)6(3,7)5(2)9/h1-3H3 |
InChI-Schlüssel |
UAESRKHNXXWJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


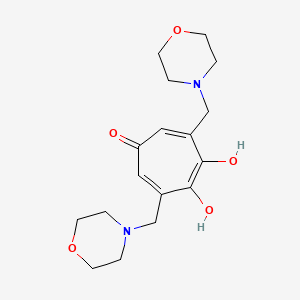
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)
![2-(3'-Trifluoromethyl) phenoxy nicotinate de dimethylaminoethanol [French]](/img/structure/B14683103.png)


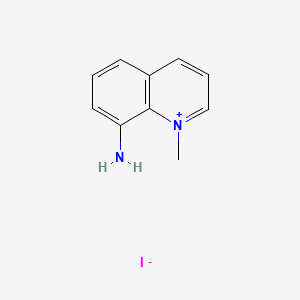



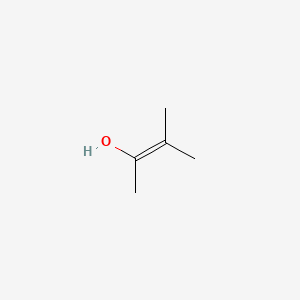

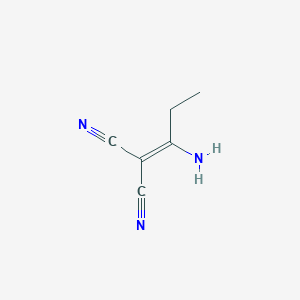
![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
